CK-869

描述

CK-869 是一种与肌动蛋白相关蛋白 2/3 (Arp2/3) 复合物相互作用的小分子抑制剂。 该复合物在成核支链肌动蛋白丝中起着至关重要的作用,而支链肌动蛋白丝对于细胞运动和形状变化等细胞过程至关重要 .

准备方法

合成路线:: CK-869 的合成路线在现有文献中没有明确记载。 它源自母体化合物 CK-636 和 CK-548 .

反应条件:: this compound 合成的具体反应条件尚未公开。 研究人员专注于其结构表征和功能效应,而不是详细的合成途径。

工业生产:: 关于 this compound 工业规模生产方法的信息很少。 它主要用作研究工具,而不是商业产品。

化学反应分析

CK-869 通过与 Arp2/3 复合物结合来抑制肌动蛋白丝成核。 虽然 CK-666 和 this compound 的确切作用机制不同,但两种化合物都破坏了 Arp2 和 Arp3 亚基进入激活的丝状构象的运动 .

由于其专门的研究背景,与 this compound 相互作用相关的常见试剂和条件尚未报道。

科学研究应用

Key Research Applications

-

Actin Dynamics Studies

- CK-869 is extensively used to investigate the dynamics of actin polymerization in various cellular contexts. By inhibiting the Arp2/3 complex, researchers can elucidate the role of actin in cellular processes such as migration, division, and intracellular transport.

-

Cell Motility and Migration

- Studies have shown that this compound significantly affects cell motility rates by reorganizing F-actin structures. For instance, treatment with this compound led to altered cell migration patterns in M-1 cortical collecting duct cells, demonstrating its utility in studying cell behavior in response to external stimuli .

- Cancer Research

- Microtubule Assembly Inhibition

- Infectious Disease Models

Case Study 1: Inhibition of Actin Polymerization

A study demonstrated that this compound effectively reduced the branching rate of Arp2/3 complexes containing different isoforms (ArpC1A/C5 and ArpC1B/C5). The half-maximal inhibitory concentration (IC50) values indicated that this compound is a more potent inhibitor compared to its analog CK-666, particularly against complexes containing ArpC1A .

| Iso-complex Type | IC50 (µM) for this compound | IC50 (µM) for CK-666 |

|---|---|---|

| ArpC1A/C5 | 0.86 | 4 |

| ArpC1B/C5 | 3.55 | Not applicable |

Case Study 2: Impact on Cell Migration

In a controlled experiment using HeLa cells, treatment with this compound demonstrated a marked decrease in cell motility due to significant reorganization of the actin cytoskeleton. This finding underscores the compound's potential as a tool for understanding cellular mechanics during cancer progression .

作用机制

CK-869 的机制涉及与 Arp2/3 复合物结合。 它稳定了复合物的非活性状态(在 CK-666 的情况下)或去稳定了短螺距 Arp3-Arp2 接口(对于 this compound) 。 这些作用影响细胞内的肌动蛋白丝网络。

相似化合物的比较

CK-869 由于其独特的结合位点和抑制方式而脱颖而出。 其他类似化合物包括 CK-666(一种相关抑制剂)和母体化合物 CK-636 和 CK-548 .

生物活性

CK-869 is a small molecule that serves as an inhibitor of the Arp2/3 complex, which is crucial for actin filament nucleation in eukaryotic cells. Understanding the biological activity of this compound is essential for its application in research and potential therapeutic settings. This article provides a detailed overview of the mechanisms by which this compound acts, its effects on cellular processes, and relevant case studies.

This compound binds to a specific site on the Arp3 subunit of the Arp2/3 complex, leading to allosteric inhibition. Unlike other inhibitors, this compound disrupts key protein-protein interactions within the complex, particularly affecting the Arp3-Arp2 interface. This action prevents the transition of the Arp2/3 complex into its active state required for actin nucleation .

Structural Insights

Research has shown that this compound stabilizes an inactive conformation of the Arp2/3 complex. The binding induces structural changes that alter how the complex interacts with actin monomers and nucleation-promoting factors (NPFs). Specifically, it causes a flip in the sensor loop of Arp3, which influences ATP binding dynamics, although it does not directly compete with ATP .

Biological Effects

This compound has been extensively studied for its effects on cell motility and actin dynamics:

- Inhibition of Actin Polymerization : this compound significantly reduces actin polymerization in various cell types. For instance, in HeLa cells infected with vaccinia virus, treatment with this compound resulted in a near-complete loss of virus-induced actin assembly compared to untreated controls .

- Impact on Cell Morphology : In macrophage models, this compound treatment led to significant morphological changes, with cells becoming less spread and more rounded. This contrasts with CK-666, which did not affect macrophage morphology significantly .

Study 1: Differential Effects on Actin Assembly

A study examined the effects of this compound on vaccinia-induced actin polymerization in HeLa cells. The results indicated that increasing concentrations of this compound led to a dramatic reduction in actin assembly events compared to CK-666, which showed minimal effects even at high concentrations .

Study 2: Effects on Macrophage Behavior

In another investigation involving murine bone marrow-derived macrophages, this compound treatment resulted in increased motility. This was attributed to its ability to disrupt normal Arp2/3 complex function while simultaneously enhancing myosin II-dependent movement .

Comparative Analysis

The following table summarizes key findings regarding the biological activities of CK-666 and this compound:

| Property | CK-666 | This compound |

|---|---|---|

| Binding Site | Allosteric site on Arp2/3 complex | Specific pocket on Arp3 |

| Effect on Actin Assembly | Partial inhibition | Near-complete inhibition |

| Impact on Cell Morphology | No significant change | Cells become rounded and less spread |

| Effect on Macrophage Motility | No impact | Increased motility |

常见问题

Basic Research Questions

Q. What is the primary mechanism by which CK-869 inhibits the Arp2/3 complex?

this compound binds to a hydrophobic cleft in subdomain 1 of the Arp3 subunit, stabilizing an inactive conformation of the Arp2/3 complex. This disrupts the short-pitch dimer interface between Arp2 and Arp3, preventing the structural rearrangements required for actin nucleation . Unlike CK-666, which allosterically stabilizes the inactive state, this compound directly destabilizes the active Arp2-Arp3 interface by altering β7/αC and sensor loop conformations .

Q. What experimental concentrations of this compound are effective in cellular assays?

In vitro studies typically use 50–200 µM this compound for actin polymerization assays, with IC50 values of 7 µM (Listeria comet tail inhibition) and 11 µM (bovine Arp2/3 inhibition) . For cellular models, such as vaccinia-infected HeLa cells, 100 µM this compound significantly reduces actin branching . Higher doses (200–300 µM) may be required for complete inhibition in immune cells . Always include CK-312 (inactive enantiomer) as a negative control .

Q. How should this compound be stored to maintain stability?

this compound is light-sensitive and should be stored at 2–8°C in DMSO (50 mg/mL stock). For long-term storage, aliquot and freeze at -20°C, where it remains stable for 3 months . Avoid repeated freeze-thaw cycles to prevent degradation.

Advanced Research Questions

Q. How does this compound’s efficacy vary across Arp2/3 iso-complexes?

this compound selectively inhibits complexes containing ArpC1A but not ArpC1B or Arp3B isoforms. Structural differences in Arp3B (e.g., Leu126 replacing Thr126) create steric clashes with this compound, rendering it ineffective . Researchers must validate iso-complex composition (e.g., via recombinant subunit expression) before interpreting results .

Q. What experimental techniques confirm this compound’s structural effects on the Arp2/3 complex?

- Cryo-EM/Crystallography : Resolves this compound’s binding to Arp3 and sensor loop displacement .

- Fluorescence Anisotropy : Detects conformational changes in Arp3 upon inhibitor binding (e.g., altered NTA-cortactin interactions) .

- Pyrene Actin Assays : Quantify inhibition efficiency by measuring delayed polymerization kinetics .

Q. How can researchers differentiate this compound’s effects from off-target microtubule inhibition?

While this compound primarily targets Arp2/3, –20 reports microtubule inhibition. To isolate Arp2/3-specific effects:

- Use complementary inhibitors (e.g., CK-666 for Arp2/3; nocodazole for microtubules).

- Perform co-staining for F-actin (phalloidin) and microtubules (anti-tubulin) in cellular assays .

- Validate results with genetic knockdown of Arp2/3 subunits .

Q. Why does this compound increase macrophage motility despite inhibiting Arp2/3?

In murine macrophages, this compound treatment induces cell rounding but paradoxically enhances migration speed. This may result from compensatory mechanisms, such as upregulation of linear actin polymerization pathways (e.g., formins) or altered adhesion dynamics . Combine this compound with formin inhibitors (e.g., SMIFH2) to dissect these pathways .

Q. Methodological Considerations

Q. How should researchers address contradictions in branching assays vs. polymerization rates?

this compound’s inhibition efficiency varies between bulk pyrene assays (indirect) and TIRF microscopy (direct). For example, this compound reduces branch formation in TIRF but shows weaker inhibition in pyrene assays due to assay sensitivity . Always corroborate findings with multiple techniques and include dose-response curves.

Q. What controls are essential when using this compound in immune synapse studies?

- DMSO Control : Account for solvent effects on cell spreading .

- CK-312 : Validate Arp2/3-specificity in F-actin and perforin granule polarization assays .

- Positive Controls : Use Wiskostatin (WASP inhibitor) to compare actin branching defects .

Q. How can this compound be combined with optogenetics or live imaging?

For dynamic actin studies:

属性

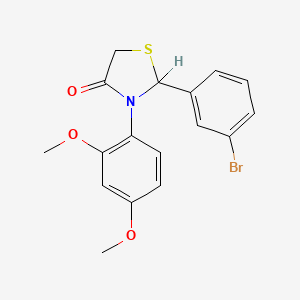

IUPAC Name |

2-(3-bromophenyl)-3-(2,4-dimethoxyphenyl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S/c1-21-13-6-7-14(15(9-13)22-2)19-16(20)10-23-17(19)11-4-3-5-12(18)8-11/h3-9,17H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNPZYLNLATCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C(SCC2=O)C3=CC(=CC=C3)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

388592-44-7 | |

| Record name | 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。